molecular formula C6H9NO3 B136561 (s)-Methyl 1-acetylaziridine-2-carboxylate CAS No. 151910-16-6

(s)-Methyl 1-acetylaziridine-2-carboxylate

Cat. No. B136561
M. Wt: 143.14 g/mol
InChI Key: NBGBXRMKZNVTPG-DSEUIKHZSA-N
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Description

(s)-Methyl 1-acetylaziridine-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of aziridine, which is a small, three-membered heterocyclic ring that contains one nitrogen atom and two carbon atoms. The synthesis of (s)-Methyl 1-acetylaziridine-2-carboxylate is a complex process that involves several steps, but it has been successfully achieved by many researchers.

Mechanism Of Action

The mechanism of action of (s)-Methyl 1-acetylaziridine-2-carboxylate is not fully understood. However, it is believed that this compound acts as a nucleophile and undergoes ring-opening reactions with electrophilic compounds. This property makes it a useful building block for the synthesis of various organic compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of (s)-Methyl 1-acetylaziridine-2-carboxylate have not been extensively studied. However, it has been reported that this compound exhibits low toxicity and is relatively stable under normal laboratory conditions.

Advantages And Limitations For Lab Experiments

One of the major advantages of (s)-Methyl 1-acetylaziridine-2-carboxylate is its versatility as a building block in organic synthesis. It can be used to synthesize a wide range of organic compounds, making it a valuable tool for researchers in various fields. However, one of the limitations of this compound is its complex synthesis method, which requires several steps and can be time-consuming.

Future Directions

There are several future directions for research on (s)-Methyl 1-acetylaziridine-2-carboxylate. One potential direction is the development of new and efficient synthesis methods that can simplify the process and reduce the time required. Another direction is the exploration of the biochemical and physiological effects of this compound, which could lead to new applications in medicine and biotechnology. Additionally, the use of (s)-Methyl 1-acetylaziridine-2-carboxylate as a building block in the synthesis of novel materials and polymers is an area of potential future research.

Synthesis Methods

The synthesis of (s)-Methyl 1-acetylaziridine-2-carboxylate is a multi-step process that involves several chemical reactions. The first step involves the reaction of (s)-2-phenylglycinol with methyl chloroformate to produce (s)-methyl 2-(chlorocarbonyl)phenylglycinate. The second step involves the reaction of this intermediate with sodium azide to produce (s)-methyl 2-azido-phenylglycinate. The final step involves the reaction of this intermediate with acetic anhydride to produce (s)-Methyl 1-acetylaziridine-2-carboxylate.

Scientific Research Applications

(s)-Methyl 1-acetylaziridine-2-carboxylate has been extensively studied for its potential applications in scientific research. One of the major applications of this compound is in the field of organic synthesis. It has been used as a building block in the synthesis of various organic compounds, including amino acids, peptides, and heterocyclic compounds.

properties

CAS RN

151910-16-6

Product Name

(s)-Methyl 1-acetylaziridine-2-carboxylate

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

methyl (2S)-1-acetylaziridine-2-carboxylate

InChI

InChI=1S/C6H9NO3/c1-4(8)7-3-5(7)6(9)10-2/h5H,3H2,1-2H3/t5-,7?/m0/s1

InChI Key

NBGBXRMKZNVTPG-DSEUIKHZSA-N

Isomeric SMILES

CC(=O)N1C[C@H]1C(=O)OC

SMILES

CC(=O)N1CC1C(=O)OC

Canonical SMILES

CC(=O)N1CC1C(=O)OC

synonyms

2-Aziridinecarboxylicacid,1-acetyl-,methylester,(2S)-(9CI)

Origin of Product

United States

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